3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
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Overview
Description
3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
BenchChem offers high-quality 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing novel pyrimidine derivatives due to their interesting biological activities. For example, Abdelriheem et al. (2017) discussed the synthesis of new pyrazolo[1,5-a]pyrimidines and related compounds, emphasizing the diverse pharmaceutical interest due to their antitrypanosomal activity. This indicates a methodological approach to creating compounds with potential therapeutic applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antibacterial and Antimicrobial Properties
Some derivatives have been synthesized and evaluated for their antibacterial properties. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine and investigated its antibacterial activity against various microbial strains, showing promising results (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019). This suggests the potential use of such compounds in developing new antimicrobial agents.
Antitrypanosomal and Antihypertensive Activities
The antitrypanosomal activity mentioned by Abdelriheem et al. (2017) points to potential applications in treating trypanosomiasis, a parasitic disease. Additionally, compounds with structural similarities have been evaluated for antihypertensive activities, suggesting potential cardiovascular therapeutic applications (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-5-16(25-18(22-11)20-10-21-25)27-13-8-24(9-13)17(26)14-6-15(28-23-14)12-3-2-4-19-7-12/h2-7,10,13H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANUSHCLFFIVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine |
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